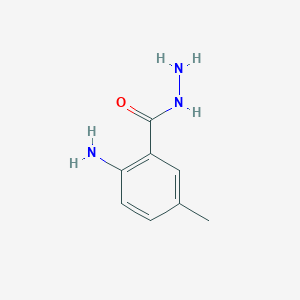

2-Amino-5-methylbenzohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-methylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-5-2-3-7(9)6(4-5)8(12)11-10/h2-4H,9-10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYOORXFLYLJSOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378947 | |

| Record name | 2-Amino-5-methylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28461-49-6 | |

| Record name | 2-Amino-5-methylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-5-methylbenzohydrazide

This guide provides a comprehensive technical overview for the synthesis and characterization of 2-Amino-5-methylbenzohydrazide, a valuable intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and thorough characterization methodologies.

Introduction

This compound is a substituted aromatic hydrazide derivative. The presence of the amino group, the methyl substituent on the benzene ring, and the hydrazide functionality make it a versatile building block for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. Its structural motifs are of interest in medicinal chemistry due to their potential to interact with various biological targets. A clear and reliable method for its synthesis and comprehensive characterization is therefore crucial for its application in research and development.

This guide details a robust two-step synthetic pathway starting from the commercially available 2-amino-5-methylbenzoic acid. It further outlines the full suite of analytical techniques required to confirm the identity, purity, and structure of the synthesized compound.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process: (1) Fischer esterification of 2-amino-5-methylbenzoic acid to its methyl ester, followed by (2) hydrazinolysis of the resulting ester with hydrazine hydrate.

Step 1: Synthesis of Methyl 2-amino-5-methylbenzoate

The initial step involves the conversion of the carboxylic acid group of 2-amino-5-methylbenzoic acid into a methyl ester. This is a classic Fischer esterification, which is an acid-catalyzed reaction between a carboxylic acid and an alcohol. Methanol is used in excess to drive the equilibrium towards the product side.

Causality of Experimental Choices:

-

Acid Catalyst (Sulfuric Acid): A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by methanol.

-

Excess Methanol: The use of methanol as the solvent and in large excess ensures that the reaction equilibrium is shifted towards the formation of the ester, maximizing the yield.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Experimental Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-methylbenzoic acid (15.1 g, 0.1 mol).[1][2]

-

Add methanol (100 mL) to the flask and stir the suspension.

-

Carefully add concentrated sulfuric acid (3 mL) dropwise to the stirring suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude methyl 2-amino-5-methylbenzoate, which can be used in the next step without further purification or can be purified by column chromatography.

Step 2: Synthesis of this compound

The second step is the hydrazinolysis of the synthesized methyl ester. The ester is reacted with hydrazine hydrate, where the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester and replacing the methoxy group to form the desired benzohydrazide.

Causality of Experimental Choices:

-

Hydrazine Hydrate: This is a potent nucleophile and the source of the hydrazide functional group. An excess is often used to ensure complete conversion of the ester.

-

Ethanol as Solvent: Ethanol is a good solvent for both the ester and hydrazine hydrate, facilitating a homogeneous reaction mixture.

-

Reflux Conditions: Heating is necessary to overcome the activation energy barrier for the nucleophilic acyl substitution.

Experimental Protocol:

-

In a 250 mL round-bottom flask fitted with a reflux condenser, dissolve the crude methyl 2-amino-5-methylbenzoate (16.5 g, 0.1 mol) in ethanol (100 mL).

-

To this solution, add hydrazine hydrate (10 mL, ~0.2 mol) dropwise with stirring.

-

Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture in an ice bath. The product, this compound, will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound as a crystalline solid.

Synthesis Workflow Diagram:

Caption: A two-step synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following techniques are recommended.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₈H₁₁N₃O |

| Molecular Weight | 165.19 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water |

Spectroscopic Analysis

1. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[3]

Experimental Protocol:

-

Acquire the IR spectrum of the solid sample using a Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Scan in the range of 4000-400 cm⁻¹.[4]

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3400-3200 | N-H stretching (asymmetric and symmetric) of -NH₂ and -NHNH₂ | Strong, Broad |

| 3100-3000 | C-H stretching (aromatic) | Medium |

| 2960-2850 | C-H stretching (aliphatic, -CH₃) | Medium |

| 1640-1600 | C=O stretching (amide I) | Strong |

| 1620-1580 | N-H bending (amine) | Medium |

| 1550-1500 | N-H bending (amide II) | Medium |

| 1500-1400 | C=C stretching (aromatic) | Medium |

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the detailed molecular structure.

Experimental Protocol:

-

Dissolve a small amount of the sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[5]

Predicted ¹H NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.0 | s (broad) | 1H | -CONHH - |

| ~7.0 | s | 1H | Aromatic H (C6-H) |

| ~6.8 | d | 1H | Aromatic H (C4-H) |

| ~6.5 | d | 1H | Aromatic H (C3-H) |

| ~4.8 | s (broad) | 2H | -NH ₂ (aromatic) |

| ~4.3 | s (broad) | 2H | -NHNH ₂ |

| ~2.1 | s | 3H | -CH ₃ |

Predicted ¹³C NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (amide) |

| ~145 | C-NH₂ (C2) |

| ~130 | C-CH₃ (C5) |

| ~128 | Aromatic CH (C4) |

| ~125 | Aromatic CH (C6) |

| ~118 | C-CONHNH₂ (C1) |

| ~115 | Aromatic CH (C3) |

| ~20 | -CH₃ |

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Experimental Protocol:

-

Introduce the sample into a mass spectrometer, typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Acquire the mass spectrum in positive ion mode.

Expected Mass Spectrometry Data:

| m/z Value | Interpretation |

| 166.09 | [M+H]⁺ (protonated molecular ion) |

| 149.06 | [M-NH₂]⁺ (loss of amino group) |

| 135.08 | [M-NHNH₂]⁺ (loss of hydrazinyl group) |

| 121.07 | [M-CONHNH₂]⁺ (loss of hydrazide group) |

Characterization Workflow Diagram:

Caption: Workflow for the characterization of this compound.

Applications and Significance

This compound is a key intermediate in the synthesis of various biologically active molecules. The amino group can be diazotized and converted into other functional groups, or it can be used in condensation reactions to form Schiff bases.[6] The hydrazide moiety is a precursor for the synthesis of numerous five- and six-membered heterocyclic rings, such as pyrazoles, oxadiazoles, and triazoles, which are known to exhibit a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[7]

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. The described two-step synthesis is efficient and utilizes readily available starting materials. The comprehensive characterization workflow, employing a combination of physical and spectroscopic methods, ensures the unambiguous identification and purity assessment of the final product. The information presented herein should serve as a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and drug discovery.

References

-

LibreTexts. (2023). Infrared Spectroscopy. [Link]

-

ResearchGate. (n.d.). 1H- and 13C-NMR Spectra of benzohydrazine derivatives. [Link]

-

Crysdot LLC. (n.d.). This compound. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.). US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.

-

PubChem. (n.d.). 2-Amino-5-methylbenzoic acid. [Link]

-

University of Regensburg. (n.d.). Peptide/Protein NMR. [Link]

- Google Patents. (n.d.). CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.

-

NIST. (n.d.). 2-Amino-N-methylbenzamide. [Link]

-

National Center for Biotechnology Information. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. [Link]

-

NIST. (n.d.). 2-Amino-5-methylbenzoic acid. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of some new 5- substituted of -aminothiazoles. [Link]

-

PubChem. (n.d.). 2-Hydroxy-5-methylbenzohydrazide. [Link]

-

National Center for Biotechnology Information. (2012). Mass Spectrometry-based Proteomics: Qualitative Identification to Activity-based Protein Profiling. [Link]

-

American Chemical Society. (2009). Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. [Link]

Sources

- 1. 2-Amino-5-methylbenzoic acid | C8H9NO2 | CID 76255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-5-methylbenzoic acid [webbook.nist.gov]

- 3. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

The Expanding Therapeutic Landscape of Novel Benzohydrazide Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

Benzohydrazide and its derivatives represent a versatile class of compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, characterization, and diverse pharmacological applications of novel benzohydrazide derivatives. We delve into the mechanistic underpinnings of their action as antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory agents. Furthermore, this guide presents detailed experimental protocols and workflows, supported by computational modeling, to empower researchers in the rational design and evaluation of new therapeutic candidates based on the benzohydrazide scaffold.

Introduction: The Benzohydrazide Core as a Privileged Scaffold

The benzohydrazide moiety, characterized by a benzene ring attached to a hydrazide group (-CONHNH2), serves as a critical pharmacophore in a multitude of clinically relevant drugs.[1][2] Its unique structural features, including the ability to form stable hydrazone linkages and participate in various non-covalent interactions, make it an attractive starting point for the design of novel therapeutic agents.[3][4] The versatility of the benzohydrazide core allows for facile structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired biological effects.[1] This guide will explore the chemical space of benzohydrazide derivatives and their burgeoning potential in addressing a wide range of diseases.

Synthetic Strategies for Novel Benzohydrazide Derivatives

The synthesis of benzohydrazide derivatives typically involves a straightforward condensation reaction between a substituted benzohydrazide and an appropriate aldehyde or ketone.[3][5] This reaction, often catalyzed by a small amount of acid, proceeds with high efficiency and yields the corresponding N'-substituted benzohydrazide, commonly a Schiff base.[6][7]

General Synthesis Protocol

A common and efficient method for synthesizing benzohydrazide derivatives is through the reaction of a primary aromatic amine with an acyl halide to form an amide, which is then reacted with hydrazine hydrate.[1] Alternatively, direct condensation of a carboxylic acid ester with hydrazine hydrate is a widely used approach.[1]

Experimental Protocol: Synthesis of N'-[4-(substituted)benzylidene]benzohydrazides

-

Step 1: Preparation of Benzohydrazide. To a solution of methyl benzoate (0.01 mol) in ethanol (20 mL), add hydrazine hydrate (0.012 mol).[1] Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture to room temperature. The resulting white precipitate of benzohydrazide is filtered, washed with cold ethanol, and dried under vacuum.[1]

-

Step 2: Synthesis of Schiff Bases. Dissolve the synthesized benzohydrazide (0.01 mol) in ethanol (30 mL). Add the desired substituted aromatic aldehyde (0.01 mol) and a catalytic amount of glacial acetic acid (2-3 drops).[6] Reflux the mixture for 2-4 hours. After cooling, the precipitated product is filtered, washed with ethanol, and recrystallized from a suitable solvent (e.g., ethanol or methanol) to afford the pure N'-[4-(substituted)benzylidene]benzohydrazide.[6]

The choice of solvent and catalyst can be optimized to improve reaction times and yields. Microwave-assisted synthesis has also emerged as a rapid and efficient alternative to conventional heating methods.[2][8]

A Spectrum of Biological Activities

The true power of the benzohydrazide scaffold lies in the diverse array of biological activities exhibited by its derivatives. By strategically modifying the substituents on the aromatic rings, researchers can tailor the compounds to target specific biological pathways with high potency and selectivity.

Antimicrobial Activity

Benzohydrazide derivatives have demonstrated significant potential as antimicrobial agents against a broad range of pathogenic bacteria and fungi.[9][10][11] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.[4][7]

The azomethine group (-C=N-) present in many benzohydrazide-derived Schiff bases is crucial for their antimicrobial effects.[6] These compounds have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species like Aspergillus niger.[5][6] For instance, (E)-4-chloro-Nʹ-(thiophen-2-ylmethylene)benzohydrazide has been reported to exhibit potent activity against E. coli.[6]

Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for evaluating the antimicrobial activity of benzohydrazide derivatives.

Anticancer Activity

A significant body of research highlights the potent anticancer properties of novel benzohydrazide derivatives.[12][13][14] These compounds can induce apoptosis, inhibit cell proliferation, and target specific signaling pathways implicated in cancer progression.

One prominent mechanism involves the inhibition of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[12][13][14] Overexpression of EGFR is a hallmark of many solid tumors.[12] Certain benzohydrazide derivatives containing dihydropyrazole moieties have been shown to be potent EGFR kinase inhibitors, exhibiting significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer).[12][13][14] For example, one such derivative, compound H20, displayed IC50 values in the sub-micromolar range against these cell lines.[12][13]

Signaling Pathway: EGFR Inhibition by Benzohydrazide Derivatives

Caption: Inhibition of the EGFR signaling pathway by benzohydrazide derivatives.

Table 1: In Vitro Antiproliferative Activities (IC50, µM) of Selected Benzohydrazide Derivatives

| Compound | A549 | MCF-7 | HeLa | HepG2 | EGFR Kinase IC50 (µM) |

| H20 | 0.46 | 0.29 | 0.15 | 0.21 | 0.08 |

| Erlotinib | - | - | - | - | 0.03 |

Data adapted from studies on benzohydrazide derivatives as EGFR kinase inhibitors.[12][13]

Enzyme Inhibition

Benzohydrazide derivatives are effective inhibitors of various enzymes implicated in disease pathogenesis. Their ability to chelate metal ions in enzyme active sites or form stable interactions with key amino acid residues contributes to their inhibitory action.[15][16][17]

-

Urease Inhibition: Some N'-benzylidene-4-tert-butylbenzohydrazide derivatives have shown potent urease inhibitory activity, with some compounds being more active than the standard inhibitor thiourea.[16] Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori.

-

Cholinesterase Inhibition: Derivatives of benzohydrazide have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine.[17][18][19] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.

-

Carbonic Anhydrase Inhibition: Benzohydrazide derivatives have also been identified as inhibitors of human carbonic anhydrase isozymes I and II (hCA-I and hCA-II).[15] These enzymes are therapeutic targets for various conditions, including glaucoma and hypertension.

Other Biological Activities

The therapeutic potential of benzohydrazide derivatives extends to several other areas:

-

Anti-inflammatory Activity: Certain derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of pro-inflammatory enzymes or signaling pathways.[3][20]

-

Antioxidant Activity: The ability to scavenge free radicals and chelate metal ions imparts antioxidant properties to some benzohydrazide derivatives, which is beneficial in conditions associated with oxidative stress.[2][8]

-

Anticonvulsant Activity: Several studies have reported the anticonvulsant effects of benzohydrazide derivatives in various animal models of epilepsy.[21][22][23]

Structure-Activity Relationship (SAR) and Computational Insights

Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective benzohydrazide derivatives.[24][25] Computational tools, such as molecular docking, play a crucial role in elucidating the binding modes of these compounds with their biological targets and predicting their activity.[8][12]

Molecular docking studies have revealed that the benzohydrazide moiety can form key hydrogen bonds and hydrophobic interactions within the active sites of enzymes like EGFR and cholinesterases.[12][18] The nature and position of substituents on the aromatic rings significantly influence the binding affinity and, consequently, the biological activity. For instance, electron-donating groups on the phenyl ring have been shown to enhance urease inhibition.[16]

Workflow for In Silico Drug Design and Evaluation

Caption: A computational workflow for the design and evaluation of novel benzohydrazide derivatives.

Future Perspectives and Conclusion

The diverse and potent biological activities of novel benzohydrazide derivatives underscore their immense potential in drug discovery and development. The ease of synthesis and the ability to readily modify their structure make them an attractive scaffold for generating extensive compound libraries for high-throughput screening.

Future research should focus on:

-

Lead Optimization: Further refining the structure of promising lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles.

-

Mechanism of Action Studies: In-depth investigations to fully elucidate the molecular mechanisms underlying the observed biological effects.

-

In Vivo Efficacy and Safety: Rigorous preclinical and clinical studies to evaluate the therapeutic efficacy and safety of the most promising candidates.[26]

References

-

Biointerface Research in Applied Chemistry. (2020). Synthesis and bioactivity of benzohydrazide derivatives. [Link]

-

Molecules. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. [Link]

-

The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. [Link]

-

Der Pharma Chemica. (2016). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. [Link]

-

Der Pharma Chemica. (2016). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. [Link]

-

Molecules. (2020). Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. [Link]

-

PubMed. (2020). In vitro Inhibition Profiles and Molecular Docking Analysis of Benzohydrazide Derivatives on Red Blood Cell Carbonic Anhydrases Isozymes. [Link]

-

Molecules. (2020). Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. [Link]

-

Pharmacia. (2025). Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. [Link]

-

PubMed. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. [Link]

-

ResearchGate. (2025). (PDF) Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. [Link]

-

Molecules. (2019). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of benzohydrazide derivatives (4a-e). [Link]

-

National Center for Biotechnology Information. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. [Link]

-

RSC Advances. (2021). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. [Link]

-

ResearchGate. (2025). (PDF) Exploring the Therapeutic Potential of Benzohydrazide Derivatives Synthesis,. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2016). Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule. [Link]

-

Molecules. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. [Link]

-

AIP Publishing. (2020). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. [Link]

-

ResearchGate. (n.d.). Synthesis of benzohydrazide derivatives. [Link]

-

ResearchGate. (2024). (PDF) Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. [Link]

-

International Journal of Applied Research. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. [Link]

-

Arabian Journal of Chemistry. (2023). Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. [Link]

-

Avicenna Journal of Clinical Microbiology and Infection. (2021). Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities. [Link]

-

Research in Pharmaceutical Sciences. (2020). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2022). SYNTHESIS AND ANTI-CONVULSANT ACTIVITY OF NOVEL BENZHYDRYL PIPERAZINE DERIVATIVES. [Link]

-

Drug Design Org. (n.d.). Structure Activity Relationships. [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (2014). ANTICONVULSANT EVALUATION OF SOME NEWER BENZIMIDAZOLE DERIVATIVES: DESIGN AND SYNTHESIS. [Link]

-

ResearchGate. (n.d.). Comparison of Anticonvulsant Activity of Benzimidazole Derivatives at different concentrations. [Link]

-

PubMed. (2021). Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease. [Link]

-

Collaborative Drug Discovery. (2025). SAR: Structure Activity Relationships. [Link]

Sources

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. jocpr.com [jocpr.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities [ajcmi.umsha.ac.ir]

- 12. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro Inhibition Profiles and Molecular Docking Analysis of Benzohydrazide Derivatives on Red Blood Cell Carbonic Anhydrases Isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study | MDPI [mdpi.com]

- 19. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ijpsr.com [ijpsr.com]

- 23. ptfarm.pl [ptfarm.pl]

- 24. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 25. collaborativedrug.com [collaborativedrug.com]

- 26. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

The Hydrazide Core: A Technical Guide to the Medicinal Chemistry Applications of 2-Amino-5-methylbenzohydrazide

Abstract

The benzohydrazide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1] This technical guide delves into the untapped potential of a specific, functionalized derivative: 2-Amino-5-methylbenzohydrazide. By dissecting its structural components—the primary aromatic amine, the methyl group, and the reactive hydrazide moiety—we can project its potential applications across several therapeutic areas. This document serves as a roadmap for researchers, scientists, and drug development professionals, providing a scientifically grounded exploration of its synthetic accessibility, potential as an enzyme inhibitor, and its promise in developing novel anticancer, antimicrobial, and antioxidant agents. We will explore the causality behind experimental designs and provide actionable protocols to validate these hypotheses, bridging theoretical potential with practical application.

Introduction: The Architectural Promise of this compound

The hydrazide functional group (-CONHNH2) is a cornerstone of medicinal chemistry, renowned for its versatile reactivity and its presence in established drugs like the antitubercular agent isoniazid and the antidepressant isocarboxazid.[2][3] The hydrazide moiety is a versatile synthon for creating a plethora of heterocyclic compounds, including oxadiazoles and pyrazoles, which themselves are valuable pharmacophores.[2][4][5]

The subject of this guide, this compound, presents a unique combination of functional groups that enhance its potential as a drug discovery starting point:

-

The Benzohydrazide Core: Provides a rigid scaffold and key hydrogen bonding donors and acceptors for molecular recognition at target sites. It is associated with a wide range of activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][6]

-

The 2-Amino Group: This primary aromatic amine can act as a potent hydrogen bond donor and a nucleophilic center. Its position ortho to the hydrazide linker can facilitate intramolecular hydrogen bonding, influencing conformation, and can be crucial for chelation or interaction with specific amino acid residues in an enzyme's active site.

-

The 5-Methyl Group: This small alkyl group can provide beneficial lipophilicity, potentially enhancing membrane permeability. It also offers a site for metabolic transformation or can engage in van der Waals interactions within a binding pocket, subtly influencing selectivity and potency.

This guide will systematically explore the therapeutic avenues suggested by this unique molecular architecture.

Synthetic Strategy: Accessing the Core Scaffold

The synthesis of benzohydrazide derivatives is typically a straightforward and high-yielding process, making this class of compounds highly attractive for library synthesis and lead optimization.[2][7] The conventional method involves the condensation reaction between a carboxylic acid ester and hydrazine hydrate.[2]

A plausible synthetic route to this compound is outlined below.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Esterification of 2-Amino-5-methylbenzoic acid

-

To a solution of 2-Amino-5-methylbenzoic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 2-amino-5-methylbenzoate.

Step 2: Hydrazinolysis to form this compound

-

Dissolve Methyl 2-amino-5-methylbenzoate (1.0 eq) in ethanol (10 volumes).

-

Add hydrazine hydrate (5.0 eq) to the solution.

-

Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture. The product often precipitates out of solution.

-

Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to afford the final product, this compound.[8] Characterization would be confirmed using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[7]

Potential Therapeutic Application I: Enzyme Inhibition

The structural features of this compound make it an intriguing candidate for an enzyme inhibitor. The hydrazide moiety can chelate metal ions in metalloenzymes or form key hydrogen bonds in an active site. The 2-amino group provides an additional strong interaction point.

Target Class: Histone Deacetylases (HDACs)

HDAC inhibitors are an established class of anticancer agents. Many known HDAC inhibitors feature a zinc-binding group, a linker, and a cap group that interacts with the enzyme surface. The hydrazide group can function as an effective zinc-binding moiety.

Target Class: Monoamine Oxidases (MAOs)

MAO inhibitors are used to treat depression and neurodegenerative disorders. Several established MAO inhibitors, such as iproniazid and nialamide, contain a hydrazide core.[2] The mechanism often involves the formation of a reactive intermediate that covalently modifies the FAD cofactor of the enzyme.

Hypothetical Mechanism: Competitive Inhibition

Competitive inhibitors bind to the active site of an enzyme, preventing the substrate from binding.[9] Increasing the substrate concentration can overcome this type of inhibition.[9]

Caption: A typical workflow for anticancer drug discovery.

Experimental Protocol: MTT Cell Proliferation Assay

-

Cell Culture: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (and its derivatives) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert MTT into purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, which represents the concentration of the compound that inhibits cell growth by 50%.

Potential Therapeutic Application III: Antimicrobial Agents

The hydrazide-hydrazone moiety is a well-established pharmacophore in the design of antimicrobial agents. [10]Benzohydrazide derivatives have shown notable activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal strains. [6][7][11]The mechanism can involve the inhibition of essential enzymes or disruption of the microbial cell wall.

The primary amino group on the this compound scaffold can be readily condensed with a wide variety of aldehydes and ketones to form hydrazone derivatives, allowing for the rapid generation of a diverse chemical library for screening. [7][12]

Data Presentation: Example MIC Values for Benzohydrazide Analogs

| Compound Class | Organism | MIC Range (µg/mL) | Reference |

| Isonicotinic Acid Hydrazones | Gram-positive bacteria | 1.95 - 7.81 | [10] |

| Substituted Benzohydrazides | S. aureus | 6.25 | [10] |

| Substituted Benzohydrazides | E. coli | 12.5 | [10] |

| Aminoguanidine Acylhydrazones | B. subtilis | 4 | [13] |

This table presents example data for analogous compounds to illustrate the potential potency range.

Conclusion and Future Perspectives

This compound is a molecule of significant, albeit underexplored, potential in medicinal chemistry. Its straightforward synthesis and the proven track record of its constituent functional groups—the benzohydrazide core and the aromatic amine—provide a strong foundation for its development in multiple therapeutic directions.

The most promising avenues for immediate investigation are in the fields of oncology and infectious diseases . The scaffold is ripe for elaboration into potent enzyme inhibitors (e.g., for HDAC or EGFR) and for the generation of diverse hydrazone libraries to discover novel antibacterial and antifungal agents. Further exploration into its potential as an antioxidant or anticonvulsant agent is also warranted based on the broad bioactivity of the hydrazide class. [14] This guide has provided the strategic framework, scientific rationale, and core experimental protocols necessary to begin unlocking the therapeutic value of this compound. The next steps will involve systematic synthesis of derivatives, robust biological screening, and detailed structure-activity relationship (SAR) studies to transform this promising scaffold into next-generation therapeutic candidates.

References

-

Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. ResearchGate. Available at: [Link]

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. Available at: [Link]

-

Evaluation of some arylhydrazones of p-aminobenzoic acid hydrazide as antimicrobial agents and their in vitro hepatic microsomal metabolism. PubMed. Available at: [Link]

-

Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. PubMed. Available at: [Link]

-

Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. PMC - NIH. Available at: [Link]

-

Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. Available at: [Link]

-

Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal. Available at: [Link]

-

Mini-Review of the Importance of Hydrazides and Their Derivatives-Synthesis and Biological Activity. ResearchGate. Available at: [Link]

-

Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. Available at: [Link]

-

Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. PMC - NIH. Available at: [Link]

-

The antimicrobial properties of some alpha-amino-oxy-acids, alpha-amino-oxy-hydrazides, alkoxyamines, alkoxydiguanides and their derivatives. PubMed. Available at: [Link]

-

Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI. Available at: [Link]

-

Novel Imidazopyridine–Oxadiazole β-Tubulin Inhibitors Suppress Breast Cancer Migration and Induce Caspase-3-Mediated Apoptosis. ACS Omega. Available at: [Link]

-

Synthesis of benzohydrazide derivatives. ResearchGate. Available at: [Link]

-

Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of Applied Research. Available at: [Link]

-

Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PMC - NIH. Available at: [Link]

-

Synthesis and Biological Activities of Some Novel 2-Amino-(5 or 7-Substituted- 2-Oxoindolin-3-Ylidene) Benzoxazole-5-Carbohydrazide Derivatives. Bentham Science. Available at: [Link]

-

Synthesis, Antimicrobial Activity, and Molecular Docking Studies of Aminoguanidine Derivatives Containing an Acylhydrazone Moiety. Brieflands. Available at: [Link]

-

Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities. Avicenna Journal of Clinical Microbiology and Infection. Available at: [Link]

-

Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Available at: [Link]

-

Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. MDPI. Available at: [Link]

-

Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. Available at: [Link]

-

Inhibitor-enzyme interactions Schematic representation showing all... ResearchGate. Available at: [Link]

-

Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC - NIH. Available at: [Link]

-

2-Amino-5-arylbenzoxazole derivatives as potent inhibitors of fatty acid amide hydrolase (FAAH). MedChemComm (RSC Publishing). Available at: [Link]

-

2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. PubMed. Available at: [Link]

-

3-7 Competitive Enzyme Inhibitors (Cambridge AS A Level Biology, 9700). YouTube. Available at: [Link]

Sources

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. mdpi.com [mdpi.com]

- 3. rjptonline.org [rjptonline.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities [ajcmi.umsha.ac.ir]

- 12. Evaluation of some arylhydrazones of p-aminobenzoic acid hydrazide as antimicrobial agents and their in vitro hepatic microsomal metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. brieflands.com [brieflands.com]

- 14. Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

A Predictive Guide to the Spectroscopic Characterization of 2-Amino-5-methylbenzohydrazide

For Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic data for 2-Amino-5-methylbenzohydrazide (CAS No. 28461-49-6).[1][2] In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of spectroscopy and comparative data from analogous benzohydrazide derivatives to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The methodologies and interpretations presented herein are designed to serve as a robust reference for researchers involved in the synthesis, identification, and quality control of this and related compounds.

Introduction: The Significance of Spectroscopic Elucidation

This compound, with its distinct arrangement of an aromatic amine, a methyl substituent, and a hydrazide moiety, presents a unique spectroscopic fingerprint. The accurate interpretation of this fingerprint is paramount for confirming its molecular structure, assessing its purity, and understanding its chemical behavior. Benzohydrazide derivatives are known to play a vital role in medicinal chemistry due to their wide range of biological activities.[3][4] This guide is structured to provide a comprehensive, in-depth understanding of the expected spectroscopic data, moving beyond mere data listing to explain the underlying principles and rationale for the predicted spectral features.

Molecular Structure and Key Functional Groups

A thorough spectroscopic analysis begins with a clear understanding of the molecule's structure.

Figure 1: Chemical structure of this compound.

The key structural features that will dominate the spectroscopic data are:

-

Aromatic Ring: A 1,2,4-trisubstituted benzene ring.

-

Amine Group (-NH₂): A primary aromatic amine.

-

Methyl Group (-CH₃): An aliphatic substituent on the aromatic ring.

-

Hydrazide Group (-CONHNH₂): An amide-like functional group with a nitrogen-nitrogen single bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |

| Aromatic-H (ortho to -NH₂) | ~6.6 - 6.8 | d | ~8.0 | Shielded by the electron-donating amino group. |

| Aromatic-H (ortho to -CH₃) | ~6.9 - 7.1 | dd | ~8.0, ~2.0 | Influenced by both the amino and methyl groups. |

| Aromatic-H (ortho to -CONHNH₂) | ~7.2 - 7.4 | d | ~2.0 | Deshielded by the electron-withdrawing hydrazide group. |

| -NH₂ (Amine) | ~4.5 - 5.5 | br s | - | Broad signal due to quadrupolar relaxation and potential hydrogen bonding. |

| -CH₃ (Methyl) | ~2.2 - 2.4 | s | - | Typical chemical shift for a methyl group on an aromatic ring. |

| -NH- (Hydrazide) | ~8.0 - 9.0 | br s | - | Deshielded proton on the nitrogen adjacent to the carbonyl group. |

| -NH₂ (Hydrazide) | ~4.0 - 5.0 | br s | - | Protons on the terminal nitrogen of the hydrazide. |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C=O (Carbonyl) | ~165 - 170 | Characteristic chemical shift for an amide/hydrazide carbonyl carbon.[3] |

| C-NH₂ (Aromatic) | ~145 - 150 | Carbon directly attached to the electron-donating amino group. |

| C-CH₃ (Aromatic) | ~130 - 135 | Substituted aromatic carbon. |

| C-CONHNH₂ (Aromatic) | ~120 - 125 | Quaternary carbon attached to the hydrazide group. |

| Aromatic CH | ~115 - 130 | Range for the three protonated aromatic carbons. |

| -CH₃ (Methyl) | ~20 - 25 | Typical chemical shift for an aromatic methyl carbon. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[5]

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for hydrazides due to its ability to solubilize the compound and slow down the exchange of labile N-H protons.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Data Acquisition:

-

Employ a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use an acquisition time of at least 3-4 seconds for good resolution.

-

Apply a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Data Acquisition:

-

Use a proton-decoupled pulse program.

-

Set the spectral width to encompass all carbon chemical shifts (e.g., 0-200 ppm).

-

Use an acquisition time of 1-2 seconds.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

A significantly larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption line shapes.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[6]

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Rationale for Prediction |

| N-H Stretch (Amine) | 3300 - 3500 | Medium-Strong (doublet) | Characteristic of a primary amine. |

| N-H Stretch (Hydrazide) | ~3300 | Medium | Overlaps with the amine N-H stretches. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Typical for C-H bonds on a benzene ring. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | From the methyl group. |

| C=O Stretch (Amide I) | 1630 - 1680 | Strong | Characteristic of the hydrazide carbonyl group.[7] |

| N-H Bend (Amine/Amide II) | 1550 - 1650 | Strong | Bending vibrations of the N-H bonds. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium | Skeletal vibrations of the benzene ring. |

| C-N Stretch | 1200 - 1350 | Medium | Stretching of the carbon-nitrogen bonds. |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

KBr Pellet Method: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method is often quicker and requires less sample preparation.

-

-

Data Acquisition:

-

Place the prepared sample in the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

The final spectrum is usually presented as transmittance or absorbance versus wavenumber.[8]

-

Figure 2: General workflow for acquiring an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectral Data

-

Molecular Ion (M⁺): The molecular formula of this compound is C₈H₁₁N₃O.[1] The expected monoisotopic mass of the molecular ion [M]⁺ would be approximately 165.0902 g/mol . In an ESI-MS experiment, the protonated molecule [M+H]⁺ at m/z 166.0980 would likely be observed.

-

Key Fragmentation Pathways: Electron ionization (EI) or collision-induced dissociation (CID) would likely lead to characteristic fragments.

Figure 3: Predicted major fragmentation pathways for this compound in MS/MS.

Table 4: Predicted Key Mass Fragments

| m/z | Proposed Fragment | Notes |

| 166 | [C₈H₁₁N₃O + H]⁺ | Protonated molecular ion. |

| 149 | [C₈H₉N₂O]⁺ | Loss of NH₃ from the hydrazide and amine groups. |

| 135 | [C₈H₉NO]⁺ | Loss of N₂H₂ from the hydrazide moiety. |

| 106 | [C₇H₈N]⁺ | Loss of the entire hydrazide carbonyl group (-CONHNH₂). |

Experimental Protocol for Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. LC-MS is often preferred as it provides an additional layer of separation and purification.[9]

-

-

Instrumentation:

-

An electrospray ionization (ESI) source is commonly used for polar molecules like benzohydrazides.

-

A high-resolution mass analyzer (e.g., Orbitrap, TOF) is recommended for accurate mass measurements.

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

-

Perform tandem mass spectrometry (MS/MS) on the precursor ion (m/z 166) to obtain fragmentation data. This involves isolating the precursor ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.[10][11]

-

Conclusion

This guide provides a comprehensive, predictive framework for the spectroscopic analysis of this compound. By understanding the expected NMR, IR, and MS data, researchers can more confidently identify and characterize this compound. The provided protocols offer a standardized approach to data acquisition, ensuring consistency and reliability. While this guide is based on predictive data, the principles and interpretations are grounded in established spectroscopic theory and data from structurally related molecules, providing a solid foundation for empirical studies.

References

-

Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives - Der Pharma Chemica. Available at: [Link]

-

Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil - AIP Publishing. Available at: [Link]

-

Synthesis, characterization and biological applications of substituted benzohydrazide derivatives - Der Pharma Chemica. Available at: [Link]

-

This compound - Benzene Compounds - Crysdot LLC. Available at: [Link]

-

Infrared (IR) Spectroscopy. Available at: [Link]

-

Mass Spectrometry-based Proteomics: Qualitative Identification to Activity-based Protein Profiling - PMC - NIH. Available at: [Link]

-

Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry - PubMed. Available at: [Link]

-

Discovering biological information from mass spectrometry based proteomics - YouTube. Available at: [Link]

Sources

- 1. 2-AMINO-5-METHYLBENZENE-1-CARBOHYDRAZIDE | 28461-49-6 [amp.chemicalbook.com]

- 2. 28461-49-6|this compound|BLD Pharm [bldpharm.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. benchchem.com [benchchem.com]

- 6. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. benchchem.com [benchchem.com]

- 9. Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mass Spectrometry-based Proteomics: Qualitative Identification to Activity-based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-5-methylbenzohydrazide

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 2-Amino-5-methylbenzohydrazide, a key intermediate in various synthetic pathways. Targeted at researchers, scientists, and drug development professionals, this document details the underlying scientific principles and provides robust, step-by-step protocols for empirical determination. The guide emphasizes a causality-driven approach to experimental design, ensuring the development of a reliable physicochemical profile essential for process optimization, formulation development, and regulatory compliance. Methodologies are grounded in authoritative standards, including the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a bespoke chemical entity featuring three critical functional groups: a primary aromatic amine, a hydrazide moiety, and a methyl-substituted benzene ring. This unique combination makes it a versatile building block but also introduces specific challenges related to its solubility and chemical stability. A thorough understanding of these properties is not merely academic; it is a prerequisite for any successful application, from medicinal chemistry to materials science.

The purpose of this guide is to equip the scientific community with the necessary tools to:

-

Systematically profile the solubility of this compound in a range of relevant solvents.

-

Assess its intrinsic stability under various stress conditions, as mandated by regulatory bodies.[1][2][3][4][5]

-

Establish a foundational dataset to inform handling, storage, and formulation strategies.

This document moves beyond a simple recitation of methods, offering insights into the rationale behind each experimental step and fostering a proactive approach to identifying and mitigating potential liabilities of the molecule.

Physicochemical and Structural Properties

A baseline understanding of the molecule's physical properties is the starting point for all subsequent experimental design. While comprehensive experimental data for this specific molecule is not widely published, the following table consolidates known and predicted properties based on its constituent parts and related analogs.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value / Information | Source / Rationale |

| IUPAC Name | This compound | - |

| Molecular Formula | C₈H₁₁N₃O | Calculated |

| Molecular Weight | 165.19 g/mol | Calculated |

| CAS Registry Number | Not broadly available. Requires specific synthesis and registration. | - |

| Appearance | Expected to be a crystalline solid (e.g., off-white to pale yellow powder). | Inferred from related benzohydrazide compounds.[7][8] |

| Melting Point | To be determined experimentally (TBD). | Critical for purity assessment and physical stability. |

| pKa (Predicted) | Amino group (~3-4), Hydrazide N-H (~12-14) | Predicted based on functional groups. The aromatic amine is weakly basic; the hydrazide is very weakly acidic. |

| LogP (Predicted) | ~0.5 - 1.5 | Predicted based on structure; indicates moderate lipophilicity. |

Solubility Profiling: A Multi-faceted Approach

Solubility dictates the bioavailability, formulation possibilities, and reaction kinetics of a compound. For this compound, the presence of both polar (amino, hydrazide) and non-polar (methyl, benzene ring) groups suggests a complex solubility profile.[9] A two-tiered approach, assessing both thermodynamic and kinetic solubility, is recommended.

Causality Behind Solvent Selection

The choice of solvents is not arbitrary. It is a systematic exploration of the molecule's ability to interact with its environment through hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, interacting with the -NH₂, -NHNH₂, and C=O groups. Solubility in water will be highly pH-dependent.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These can accept hydrogen bonds from the molecule's N-H groups. DMSO and DMF are powerful solvents for a wide range of organic molecules.

-

Non-Polar Solvents (e.g., Toluene, Hexane): These will primarily interact with the aromatic ring and methyl group. Low solubility is expected.

-

Aqueous Buffers (pH 2, 7.4, 9): Essential for pharmaceutical applications. The amino group will be protonated and more soluble at low pH, while the overall molecule's charge state will influence solubility at neutral and basic pH.[10]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This gold-standard method determines the equilibrium solubility of a compound and is crucial for preclinical and formulation development.

Objective: To determine the maximum concentration of this compound that can be dissolved in a given solvent at a specific temperature (e.g., 25 °C) when the system is at equilibrium.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed, inert vial. The excess solid is critical to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C ± 1 °C) using a shaker or rotator for a period sufficient to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can validate the required equilibration time.

-

Phase Separation: Allow the vials to stand undisturbed for at least 1 hour to let undissolved solids settle. Alternatively, centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes).

-

Sampling: Carefully withdraw a clear aliquot of the supernatant.

-

Quantification: Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[11]

-

Data Reporting: Express solubility in units of mg/mL or µg/mL.

Data Presentation

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison.

Table 2: Representative Solubility Data for this compound at 25 °C

| Solvent | Solvent Type | Solubility (mg/mL) |

| Water | Polar Protic | TBD |

| pH 2.0 Buffer | Aqueous | TBD |

| pH 7.4 Buffer | Aqueous | TBD |

| Methanol | Polar Protic | TBD |

| Ethanol | Polar Protic | TBD |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | TBD |

| Acetonitrile (ACN) | Polar Aprotic | TBD |

| Toluene | Aromatic | TBD |

(Note: TBD indicates values to be determined experimentally via the protocol above.)

Intrinsic Stability Assessment: Forced Degradation Studies

Understanding a molecule's stability is paramount for defining its shelf-life, storage conditions, and potential degradation products.[2][3] Forced degradation (or stress testing) involves subjecting the compound to conditions more severe than those it would typically encounter to accelerate degradation and identify likely breakdown pathways.[12] The design of these studies is guided by ICH Q1A(R2).[1][4]

The Logic of Stress Conditions

The functional groups in this compound inform the choice of stress conditions:

-

Hydrolysis: The hydrazide bond is susceptible to cleavage by water, a reaction that can be catalyzed by acid or base.

-

Oxidation: Both the primary aromatic amine and the hydrazide moiety are susceptible to oxidation.

-

Photolysis: Aromatic systems can absorb UV/Visible light, leading to photochemical degradation.

-

Thermal Stress: Elevated temperatures can provide the energy needed to overcome activation barriers for degradation reactions.

Experimental Protocols for Forced Degradation

Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.

General Procedure:

-

Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

-

Expose the solutions to the stress conditions outlined below.

-

Analyze samples at appropriate time points (e.g., 0, 2, 8, 24 hours) alongside a non-stressed control.

-

The goal is to achieve 5-20% degradation of the parent compound. If degradation is too rapid or too slow, adjust the stress conditions (e.g., concentration of reagent, temperature, duration).

Specific Conditions:

-

Acidic Hydrolysis: Add 0.1 M HCl to the sample solution. Incubate at 60 °C.

-

Basic Hydrolysis: Add 0.1 M NaOH to the sample solution. Incubate at 60 °C. Hydrazides are known to be increasingly unstable as the pH deviates from neutral.[13][14]

-

Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the sample solution. Keep at room temperature, protected from light.

-

Thermal Degradation: Incubate the solution (and a sample of the solid powder) in an oven at a high temperature (e.g., 80 °C).[15]

-

Photostability: Expose the solution (and solid powder) to a calibrated light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Include a dark control sample wrapped in aluminum foil.

Mandatory Visualization: Stability Testing Workflow

The following diagram outlines the logical flow of a comprehensive forced degradation study.

Caption: Workflow for Forced Degradation and Stability Analysis.

Potential Degradation Mechanisms

Based on the compound's structure, two primary degradation pathways are hypothesized. The results from the forced degradation studies will serve to confirm or refute these mechanisms.

-

Hydrolysis of the Hydrazide: This is a likely pathway under both acidic and basic conditions, cleaving the C-N bond of the hydrazide. This would yield 2-amino-5-methylbenzoic acid and hydrazine.

-

Oxidation of the Amine/Hydrazide: The primary aromatic amine and the hydrazide are electron-rich and susceptible to oxidation. This can lead to the formation of colored impurities and potentially complex polymeric products, especially in the presence of light or oxidizing agents.

Mandatory Visualization: Hypothesized Degradation Pathways

Caption: Hypothesized Degradation Pathways for this compound.

Recommendations for Handling and Storage

Based on the anticipated chemical liabilities of the hydrazide and aromatic amine moieties, the following preliminary handling and storage recommendations are provided. These should be refined upon completion of the experimental studies outlined above.

-

Storage: Store in a tightly sealed, opaque container to protect from light and moisture. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidative degradation.

-

Temperature: Store in a cool, controlled environment. Avoid exposure to high temperatures.

-

pH: When in solution, maintain the pH as close to neutral as possible unless required for a specific application, as both highly acidic and basic conditions are expected to accelerate hydrolysis.[13][14]

References

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

-

European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

-

ICH. (1995). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. [Link]

-

SNS Courseware. ICH STABILITY TESTING GUIDELINES. [Link]

-

RAPS. (2025). ICH releases overhauled stability guideline for consultation. Regulatory Affairs Professionals Society. [Link]

-

ATSDR. (1997). Analytical Methods for Hydrazines. Agency for Toxic Substances and Disease Registry. [Link]

-

Der Pharma Chemica. (2017). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. [Link]

-

ResearchGate. (2019). Reactivity of benzohydrazide derivatives towards acetylation reaction. Experimental and theoretical studies. [Link]

-

Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278–284. [Link]

-

ResearchGate. (2017). Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil. [Link]

-

International Journal of Applied Research. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. [Link]

-

AIP Publishing. (2017). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. [Link]

-

Gorniak, A., Badowska-Roslonek, K., & Kocialkowska, U. (2019). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Molecules, 24(18), 3277. [Link]

-

MedCrave. (2016). Forced Degradation Studies. [Link]

-

Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

-

PubChem. 2-amino-5-methoxy-N'-phenylbenzohydrazide. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2018). Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. [Link]

-

Biointerface Research in Applied Chemistry. (2020). Synthesis and bioactivity of benzohydrazide derivatives. [Link]

-

Dey, B. P., & Lahiri, S. C. (1985). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 24A, 136-139. [Link]

-

DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

-

PubChem. 2-Amino-5-methylbenzaldehyde. National Center for Biotechnology Information. [Link]

-

NIST. 2-Amino-5-methylbenzoic acid. National Institute of Standards and Technology. [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]

Sources

- 1. database.ich.org [database.ich.org]

- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 3. pharma.gally.ch [pharma.gally.ch]

- 4. snscourseware.org [snscourseware.org]

- 5. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

- 6. 2-Amino-5-methylbenzoic acid [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.aip.org [pubs.aip.org]

- 9. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]

2-Amino-5-methylbenzohydrazide derivatives and their potential pharmacological properties.

An In-Depth Technical Guide to 2-Amino-5-methylbenzohydrazide Derivatives: Synthesis, Pharmacological Properties, and Methodologies

Introduction: The Hydrazide-Hydrazone Scaffold in Modern Medicinal Chemistry

In the landscape of drug discovery, the quest for novel molecular scaffolds that offer both synthetic versatility and a wide spectrum of biological activities is perpetual. Among these, the hydrazide-hydrazone moiety (-C(O)NHN=CH-) has emerged as a "privileged structure." These compounds are not merely synthetic intermediates but are recognized for their significant pharmacological potential, attributed to the reactive azomethine group (-NH–N=CH-).[1][2] The inherent ability of this group to form hydrogen bonds and chelate with metal ions allows these molecules to interact with a diverse array of biological targets.[3]

Hydrazide-hydrazone derivatives have demonstrated a remarkable range of bioactivities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties.[2][4][5][6] This guide focuses on a specific, promising subclass: derivatives of This compound . By exploring their synthesis, evaluating their potential pharmacological applications, and detailing the rigorous methodologies for their assessment, this document serves as a technical resource for researchers and professionals dedicated to advancing therapeutic innovation.

PART 1: Synthesis of this compound Derivatives

The synthetic pathway to this compound derivatives is a logical, multi-step process that begins with a readily available starting material and culminates in a versatile scaffold amenable to extensive derivatization.

Core Synthesis: From Toluic Acid to Benzohydrazide

The foundational molecule, this compound (Molecular Formula: C8H11N3O), is typically synthesized from 2-amino-5-methylbenzoic acid. The process involves two key transformations: esterification followed by hydrazinolysis.

-

Esterification: The carboxylic acid is first converted to its corresponding methyl or ethyl ester. This is a standard procedure, often accomplished by refluxing the acid in the presence of an alcohol (e.g., methanol or ethanol) with a catalytic amount of strong acid (e.g., H₂SO₄). This step protects the carboxylic acid and activates it for the subsequent reaction.

-